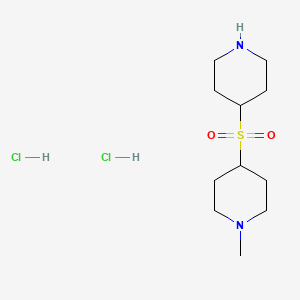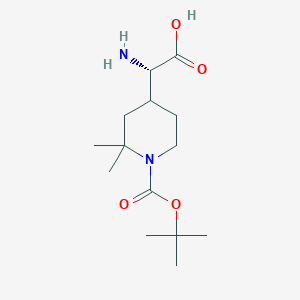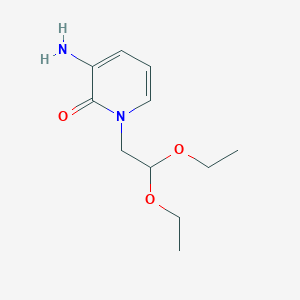
5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is of particular interest due to its potential pharmacological properties and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
The synthesis of 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol can be achieved through various synthetic routes. One common method involves the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids . This reaction can be carried out under microwave conditions or solvent-free conditions using KF/basic alumina . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include arylboronic acids, oxidizing agents, and reducing agents . For example, the reaction with arylboronic acids can lead to the formation of monoarylated or diarylated naphthyridines . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities . It is also used as a building block in the synthesis of more complex molecules with potential therapeutic applications . Additionally, it has applications in diagnostics, agriculture, and industrial endeavors .
Mechanism of Action
The mechanism of action of 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to target the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site on HIV-1 integrase, making it an attractive target for antiviral chemotherapy . The exact molecular targets and pathways involved may vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol can be compared with other similar compounds such as 5,6,7,8-tetrahydro-1,6-naphthyridine and its derivatives . These compounds share a similar core structure but may differ in their substituents and biological activities. The uniqueness of this compound lies in its specific substituents and the resulting pharmacological properties .
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
5-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol |
InChI |
InChI=1S/C9H12N2O/c1-6-8-4-7(12)5-11-9(8)2-3-10-6/h4-6,10,12H,2-3H2,1H3 |
InChI Key |
DDSNJRCQESDCLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(CCN1)N=CC(=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


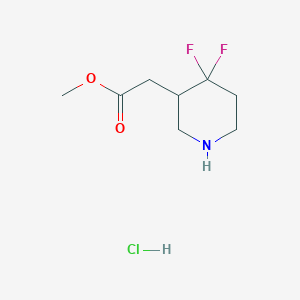
![7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carbaldehyde](/img/structure/B13325873.png)

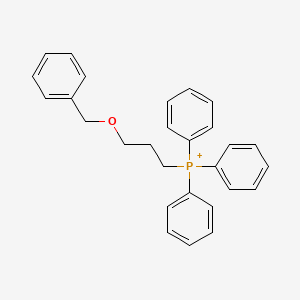
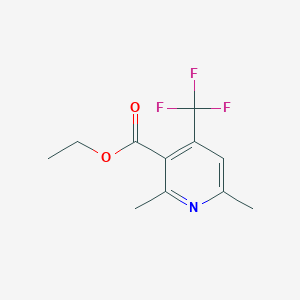
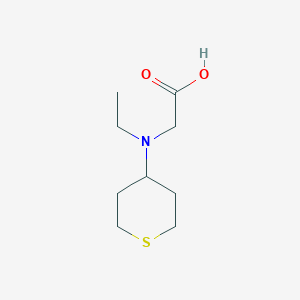
![7-Ethyl-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B13325909.png)
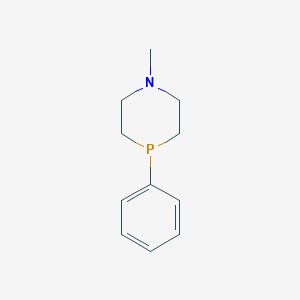
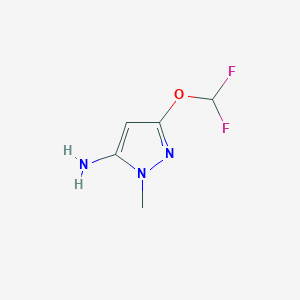
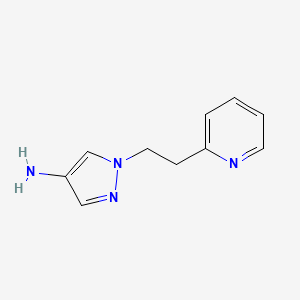
![3-Methyl-3-azaspiro[5.5]undecan-8-amine](/img/structure/B13325921.png)
